[5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate
Overview
Description
[5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate is a complex organic compound with the molecular formula C17H14N2O3S and a molecular weight of 326.37 g/mol This compound features a thieno[3,2-b]pyridine core, which is a fused heterocyclic structure, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxopropylamino Group: This is achieved through nucleophilic substitution reactions, where an amino group is introduced to the thieno[3,2-b]pyridine core.
Esterification: The final step involves the esterification of the compound with benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the oxo group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
[5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- [5-(3-Oxopropyl)amino]thieno[3,2-b]pyridin-7-yl benzoate
- Propanal, 3-[[7-(benzoyloxy)thieno[3,2-b]pyridin-5-yl]amino]
Uniqueness
What sets [5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. Its thieno[3,2-b]pyridine core provides a stable and versatile scaffold for further modifications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
[5-(3-oxopropylamino)thieno[3,2-b]pyridin-7-yl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-9-4-8-18-15-11-14(16-13(19-15)7-10-23-16)22-17(21)12-5-2-1-3-6-12/h1-3,5-7,9-11H,4,8H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUAATAIFJMUAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=NC3=C2SC=C3)NCCC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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